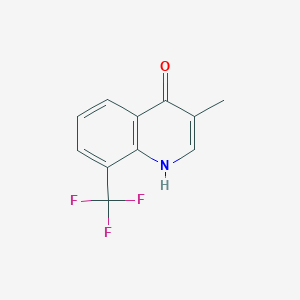

3-Methyl-8-(trifluoromethyl)quinolin-4-ol

Description

Properties

Molecular Formula |

C11H8F3NO |

|---|---|

Molecular Weight |

227.18 g/mol |

IUPAC Name |

3-methyl-8-(trifluoromethyl)-1H-quinolin-4-one |

InChI |

InChI=1S/C11H8F3NO/c1-6-5-15-9-7(10(6)16)3-2-4-8(9)11(12,13)14/h2-5H,1H3,(H,15,16) |

InChI Key |

PWFDTBFWVSSGIY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CNC2=C(C1=O)C=CC=C2C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

Introduction: The Significance of Trifluoromethylated Quinolines

An In-depth Technical Guide to 3-Methyl-8-(trifluoromethyl)quinolin-4-ol

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development interested in the synthesis, properties, and potential applications of this compound. While a specific CAS number for this compound is not readily found in public databases, this document provides a thorough analysis based on the well-documented chemistry of closely related analogs.

Quinoline derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with activities ranging from anticancer to antimalarial.[1][2] The strategic introduction of fluorine-containing substituents, particularly the trifluoromethyl (CF3) group, has become a powerful tool in modern drug design. The CF3 group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3] Its strong electron-withdrawing nature and steric bulk can profoundly influence the electronic properties and conformation of the parent molecule, often leading to improved pharmacological profiles.[3] This guide focuses on the specific, albeit less documented, derivative: this compound, exploring its chemical identity, proposed synthesis, and potential utility.

Structural and Chemical Identity

The target molecule, this compound, possesses a quinoline core, which is a bicyclic aromatic heterocycle. It exists in tautomeric equilibrium with its keto form, 3-methyl-8-(trifluoromethyl)quinolin-4(1H)-one. The key substituents that define its chemical character are:

-

8-(Trifluoromethyl) Group : This group significantly increases the lipophilicity of the molecule. Its strong electron-withdrawing properties can influence the pKa of the 4-hydroxyl group and the overall electron distribution in the quinoline ring system.

-

3-Methyl Group : The methyl group at the C3 position is an electron-donating group, which can subtly modulate the electronic properties of the quinoline core.

-

4-Hydroxyl Group : This group imparts acidic properties to the molecule and is a key site for potential hydrogen bonding interactions with biological targets.

Tautomerism of this compound

Caption: Keto-enol tautomerism of the quinolin-4-ol core.

CAS Number and Identification of Analogs

A direct CAS (Chemical Abstracts Service) number for this compound is not prominently available in chemical databases as of this writing. However, numerous structurally similar compounds have been synthesized and characterized. These analogs are invaluable for predicting the properties and reactivity of the target compound.

| Compound Name | CAS Number |

| 2-Methyl-8-(trifluoromethyl)quinolin-4-ol | 140908-88-9 |

| 8-(Trifluoromethyl)quinolin-4-ol | 23779-96-6 |

| 3-Hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid | 924633-55-6 |

| 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline | 31009-31-1 |

Proposed Synthetic Pathways

The synthesis of quinoline derivatives can be achieved through several established methodologies. For this compound, a logical approach would be a variation of the Conrad-Limpach or Gould-Jacobs reaction, followed by functional group manipulations if necessary. A plausible synthetic route is outlined below, starting from 2-amino-benzotrifluoride.

Proposed Synthesis Workflow

Caption: Proposed synthesis of this compound.

Experimental Protocol: Conrad-Limpach Synthesis (Hypothetical)

Step 1: Condensation

-

In a round-bottom flask equipped with a reflux condenser, combine 1 equivalent of 2-aminobenzotrifluoride and 1.1 equivalents of ethyl acetoacetate.

-

Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

-

Heat the mixture to reflux in a suitable solvent (e.g., toluene) with a Dean-Stark trap to remove water.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to yield the crude intermediate, ethyl 3-((2-(trifluoromethyl)phenyl)amino)but-2-enoate.

Step 2: Cyclization

-

Add the crude intermediate to a high-boiling point solvent, such as Dowtherm A.

-

Heat the mixture to approximately 250 °C to induce thermal cyclization.

-

Maintain the temperature until TLC analysis indicates the formation of the quinolinol product.

-

Cool the reaction mixture and dilute with a non-polar solvent (e.g., hexane) to precipitate the product.

-

Collect the solid by filtration, wash with cold solvent, and dry under vacuum.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Physicochemical Properties (Predicted)

Based on data from its analogs, the following properties can be predicted for this compound.

| Property | Predicted Value | Rationale/Analog Data |

| Molecular Formula | C11H8F3NO | Based on structure |

| Molecular Weight | 227.18 g/mol | Based on structure[4] |

| Appearance | Off-white to light yellow solid | Similar analogs are described as off-white or light-colored powders or crystals.[5][6] |

| Melting Point | 170-180 °C | 8-(Trifluoromethyl)quinolin-4-ol has a melting point of 174-176 °C.[5] The methyl group may slightly alter this. |

| Storage | Sealed in a dry, room temperature environment. | Standard for similar organic compounds to prevent degradation.[5] |

| pKa | ~3.5 | The predicted pKa for 8-(trifluoromethyl)quinolin-4-ol is 3.51.[5] |

Potential Applications and Biological Relevance

Trifluoromethylated quinolines are a class of compounds with significant therapeutic potential. The incorporation of a CF3 group is a known strategy to enhance biological activity.[1]

-

Anticancer Activity : Many quinoline derivatives have been investigated as anticancer agents.[1][7][8] They can exert their effects through various mechanisms, including the inhibition of signaling pathways like PI3K/Akt/mTOR or by disrupting microtubule polymerization.[2] The structural features of this compound make it a candidate for screening in cancer cell lines.

-

Antibacterial and Antimalarial Agents : The quinoline scaffold is central to many antimalarial drugs like chloroquine and mefloquine.[1] Derivatives with trifluoromethyl groups have also shown promise as antibacterial agents.[9]

-

Fluorescent Probes : The quinoline ring system is inherently fluorescent. This property, combined with the unique electronic effects of the trifluoromethyl group, makes these compounds suitable for development as fluorescent probes for biological imaging.[6][10]

Hypothesized Mechanism of Action in Oncology

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.

Conclusion

This compound represents a promising, yet underexplored, molecule within the broader class of fluorinated quinolines. While its specific synthesis and characterization are not widely published, a robust framework for its preparation and a strong rationale for its potential biological activity can be derived from the extensive literature on its structural analogs. This guide provides a scientifically grounded starting point for researchers aiming to synthesize and investigate this compound for applications in drug discovery, materials science, and beyond. Further empirical studies are necessary to validate the predicted properties and explore the full potential of this intriguing molecule.

References

-

ACS Publications. One-Pot Synthesis of 3-Fluoro-4-(trifluoromethyl)quinolines from Pentafluoropropen-2-ol and Their Molecular Modification. The Journal of Organic Chemistry. Available from: [Link]

-

ECHA. 4-chloro-7-(trifluoromethyl)quinoline. Available from: [Link]

-

Medical University of Gdańsk. Synthesis and practical use of novel fluorophores quinoline derivatives. Available from: [Link]

-

MDPI. Novel 8-trifluoromethylquinobenzothiazines—Synthesis and Evaluation for Antiproliferative and Antibacterial Activity. Available from: [Link]

-

Semantic Scholar. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions. Available from: [Link]

-

MDPI. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Available from: [Link]

-

ResearchGate. Proposed pathway for the synthesis of 4-trifluoromethyl quinolines. Available from: [Link]

-

PubMed. Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. Available from: [Link]

-

Georgia Southern University. Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. Available from: [Link]

-

Royal Society of Chemistry. 5-Position-selective C–H trifluoromethylation of 8-aminoquinoline derivatives. Organic & Biomolecular Chemistry. Available from: [Link]

- Google Patents. CN110872252A - Preparation method of 3-methylquinoline-8-sulfonyl chloride.

-

Beilstein Journals. Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Available from: [Link]

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. chemscene.com [chemscene.com]

- 5. 8-(TRIFLUOROMETHYL)QUINOLIN-4-OL CAS#: 23779-96-6 [m.chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. "Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination" by Vinoth Sittaramane, Jihan Padgett et al. [digitalcommons.georgiasouthern.edu]

- 9. mdpi.com [mdpi.com]

- 10. chemimpex.com [chemimpex.com]

Chemical structure of 3-Methyl-8-(trifluoromethyl)quinolin-4-ol

An In-depth Technical Guide to the Chemical Structure of 3-Methyl-8-(trifluoromethyl)quinolin-4-ol

Executive Summary

This technical monograph analyzes This compound , a specialized heterocyclic scaffold critical in medicinal chemistry.[1][2][3][4][5] Distinguished by its 8-trifluoromethyl (CF₃) group and 3-methyl substitution, this compound represents a strategic "privileged structure" for drug discovery, particularly in antimalarial, antibacterial, and high-affinity receptor ligand development.[1][2][4][5][6]

The guide addresses the molecule's tautomeric duality , electronic properties , and synthetic pathways , providing a rigorous framework for researchers synthesizing or utilizing this core in lead optimization.[4][6]

Part 1: Structural Architecture & Electronic Properties

Nomenclature and Numbering

-

Alternative Name: 3-Methyl-8-(trifluoromethyl)quinolin-4(1H)-one (reflecting the dominant tautomer).[1][2][3][4][5]

The structure features a bicyclic quinoline core.[4][6] The trifluoromethyl group at position 8 is a critical electronic modulator, while the methyl group at position 3 provides steric bulk that can lock conformation or fill hydrophobic pockets in protein targets.[4]

The Tautomeric Equilibrium (The "4-ol" vs. "4-one" Paradox)

While often named as a "quinolin-4-ol" (enol form), this heterocycle exists in a dynamic equilibrium.[1][2][3][4][5] In the solid state and in polar solvents (DMSO, Methanol, Water), the 4-quinolone (keto form) predominates due to the high stability of the vinylogous amide resonance.[4]

-

Keto Form (Dominant): N–H is protonated; C=O is a carbonyl.[2][4][5][6] This form is essential for hydrogen bond donor/acceptor interactions (e.g., with DNA gyrase in bacteria).[4][5][6]

-

Enol Form (Minor): Aromatic pyridine ring with a phenolic –OH.[2][4][5][6] This form is trapped only upon O-alkylation or in rare gas-phase conditions.[2][3][4][5]

Mechanistic Diagram: Tautomeric Equilibrium

Caption: The proton transfer equilibrium heavily favors the Keto form (Right) due to the stabilization energy of the amide-like resonance, despite the loss of formal aromaticity in the nitrogen ring.[4]

Electronic Impact of the 8-CF₃ Group

The trifluoromethyl group is not merely a lipophilic spacer; it exerts profound electronic effects:

-

Inductive Withdrawal (-I Effect): The CF₃ group strongly withdraws electron density from the benzene ring (positions 5, 6, 7, 8).[4][5][6] This reduces the pKa of the N-H (making it more acidic than non-fluorinated analogs) and lowers the electron density at the 4-carbonyl oxygen.[3][4]

-

Metabolic Blocking: Position 8 is a common site for oxidative metabolism (hydroxylation) in quinolines.[2][3][4][5][6] The C–F bond strength (approx. 116 kcal/mol) renders this position metabolically inert, extending the drug's half-life (t½).[4][5]

-

Lipophilicity: The CF₃ group significantly increases the LogP (partition coefficient), facilitating passive transport across lipid bilayers (e.g., the blood-brain barrier or bacterial cell walls).[4][5][6]

Part 2: Synthetic Methodologies

The synthesis of This compound requires a strategy that installs the 3-methyl group while preserving the sensitive 8-CF₃ moiety.[1][2][3][4] The most robust industrial and laboratory route is the Gould-Jacobs Type Cyclization or a modified Conrad-Limpach approach using an acrylate precursor.[2][3][4]

Retrosynthetic Analysis

-

Disconnection: C4–C4a bond and N1–C2 bond.

-

Precursors:

Protocol: Thermal Cyclization Route

Step 1: Condensation (Enamine Formation) The aniline reacts with the acrylate derivative.[4][5] The 3-methyl group in the acrylate ensures the substituent lands at position 3 of the final quinoline.[3][4]

-

Reagents: 2-(Trifluoromethyl)aniline (1.0 eq), Ethyl 3-ethoxy-2-methylacrylate (1.1 eq).[1][2][3][4][5]

-

Catalyst: Catalytic HCl or Acetic Acid (optional).[2][4][5][6]

-

Intermediate: Ethyl 2-methyl-3-((2-(trifluoromethyl)phenyl)amino)acrylate.[1][2][3][4][5]

Step 2: Thermal Cyclization (The Critical Step) This step requires high thermal energy to overcome the activation barrier for the intramolecular electrophilic aromatic substitution (EAS) onto the electron-deficient (CF₃-substituted) benzene ring.[2][4][5]

-

Medium: Diphenyl ether (Dowtherm A) or Polyphosphoric Acid (PPA).[2][4][5][6]

-

Temperature: 250°C (Dowtherm A) or 120–140°C (PPA).

-

Procedure:

-

Preheat the Dowtherm A to a rolling boil (~250°C).

-

Add the intermediate enamine dropwise to the hot solvent.[4][6] (Rapid addition prevents polymerization).[2][4][5][6]

-

Hold at reflux for 30–60 minutes. Ethanol is evolved as a gas.[2][3][4][5][6]

-

Cool to room temperature. The product often precipitates.[4][6]

-

Synthetic Workflow Diagram

Caption: The synthesis relies on a high-temperature Conrad-Limpach/Gould-Jacobs type cyclization. The electron-withdrawing CF3 group at position 8 may require higher temperatures or Lewis acid catalysis (PPA) to facilitate ring closure.[2][3][5]

Part 3: Spectroscopic Characterization

To validate the structure, the following spectroscopic signatures are diagnostic.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (DMSO-d₆):

-

δ 11.5–12.5 ppm (bs, 1H): N–H proton (confirms Quinolone tautomer).[2][4][5][6]

-

δ 7.8–8.5 ppm (m, 3H): Aromatic protons (H5, H6, H7).[4][5][6] The H5 proton is often a doublet, deshielded by the carbonyl.[4][6]

-

δ 7.6–7.9 ppm (s, 1H): H2 proton (singlet).[2][4][5][6] This confirms position 2 is unsubstituted.[2][3][4][5][6]

-

-

¹⁹F NMR:

Mass Spectrometry (MS)

-

Fragmentation: Loss of CO (28 Da) is common in quinolones, followed by loss of HF (20 Da) from the CF₃ group in high-energy collisions.[2][4][5][6]

Physicochemical Data Profile

| Property | Value (Estimated/Lit) | Significance |

| LogP (Octanol/Water) | 2.8 – 3.2 | High lipophilicity; good membrane permeability.[1][2][3][4][5] |

| pKa (Acidic) | ~9.5 (OH/NH) | Weakly acidic; exists as neutral species at physiological pH.[2][4][5][6] |

| Melting Point | 170–180 °C | High crystallinity indicative of strong intermolecular H-bonding (dimer formation).[2][3][4][5] |

| Solubility | Low in water; High in DMSO/DMF | Typical for planar, stacking heterocycles.[4][5][6] |

Part 4: Medicinal Chemistry Applications

Pharmacophore Utility

This scaffold serves as a bioisostere for:

-

Mefloquine Analogs: The 8-CF₃-quinoline core is the pharmacophore of Mefloquine (Lariam).[2][3][4][5] The 3-methyl-4-ol variant allows for diversification at the 4-position (e.g., conversion to 4-chloro and subsequent amination) to create novel antimalarials active against chloroquine-resistant P. falciparum.[2][3][4]

-

Antibacterial Agents: N-alkylation of this scaffold yields 1-alkyl-4-quinolones, which are structural cousins to fluoroquinolones (e.g., Ciprofloxacin).[1][2][3][4][5][6] The 8-CF₃ group enhances potency against Gram-positive bacteria by increasing lipophilicity.[2][3][4]

-

CB2 Receptor Ligands: 4-Quinolone derivatives with 8-substitutions have shown affinity for Cannabinoid Receptor Type 2 (CB2), used in treating inflammation and pain.[1][2][3][4][5][6]

Strategic Derivatization

Researchers use the 4-OH group as a handle for further chemistry:

-

S_NAr Displacement: The 4-Cl intermediate reacts with amines to form 4-aminoquinolines (kinase inhibitors).[1][2][3][4][5]

References

-

Conrad, M., & Limpach, L. (1887).[4][5][6] "Über die Synthese von Chinolinderivaten." Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948.[2][4][5][6] [2][4][5]

-

Gould, R. G., & Jacobs, W. A. (1939).[4][5][6] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895.[4][5][6]

-

Ebraheem, K. A. K., et al. (2013).[4][5][6][8] "19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species." Reports in Organic Chemistry, 3, 1-10.[2][4][5][6]

-

PubChem Compound Summary. (2025). "8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline" (Analogous Structure Data). National Center for Biotechnology Information.[2][3][4][5][6] [2][4][5]

-

Riegel, B., et al. (1946).[4][5][6] "The Synthesis of some 4-Quinolinols and 4-Chloroquinolines from 2-Trifluoromethylaniline." Journal of the American Chemical Society, 68(7), 1264–1266.[4][5][6] (Foundational work on 8-CF3 quinolines).

Sources

- 1. 8-FLUORO-4-HYDROXY-2-(TRIFLUOROMETHYL)QUINOLINE | 31009-31-1 [chemicalbook.com]

- 2. 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline | C10H5F4NO | CID 2737339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Aniline, 3-ethyl- [webbook.nist.gov]

- 4. 8-Hydroxyquinoline - Wikipedia [en.wikipedia.org]

- 5. PubChemLite - 8-(trifluoromethyl)quinolin-3-ol (C10H6F3NO) [pubchemlite.lcsb.uni.lu]

- 6. 19F [nmr.chem.ucsb.edu]

- 7. chemscene.com [chemscene.com]

- 8. dovepress.com [dovepress.com]

An In-depth Technical Guide to 3-methyl-8-trifluoromethyl-4-hydroxyquinoline

A Note to the Reader: Comprehensive literature and database searches did not yield specific information for the compound 3-methyl-8-trifluoromethyl-4-hydroxyquinoline. As such, this guide has been constructed by drawing parallels from closely related and structurally similar quinoline derivatives. The methodologies, properties, and potential biological activities described herein are based on established principles in medicinal and synthetic chemistry, providing a predictive framework for researchers, scientists, and drug development professionals. All data and protocols are derived from studies on analogous compounds and should be adapted and validated for the specific molecule of interest.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry. Its derivatives exhibit a vast spectrum of biological activities, including antimicrobial, anticancer, antifungal, and antiviral properties.[1][2] The introduction of a trifluoromethyl (CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[3] The 4-hydroxyquinoline moiety is known to be a critical pharmacophore, and methylation at the 3-position can influence its electronic properties and steric interactions. This guide explores the theoretical properties, potential synthesis, and predicted biological relevance of 3-methyl-8-trifluoromethyl-4-hydroxyquinoline.

Physicochemical and Spectroscopic Properties (Predicted)

Predicting the physicochemical properties of a novel compound is crucial for its development as a potential therapeutic agent. Based on its structural motifs, the following properties for 3-methyl-8-trifluoromethyl-4-hydroxyquinoline can be anticipated.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value/Range | Rationale and Comparative Insights |

| Molecular Formula | C11H7F3NO | Based on the chemical structure. |

| Molecular Weight | 228.18 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Similar to other crystalline 4-hydroxyquinoline derivatives.[4] |

| Melting Point (°C) | >200 | 4-hydroxyquinolines generally have high melting points due to intermolecular hydrogen bonding. |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and hot ethanol. | The trifluoromethyl group increases lipophilicity, while the hydroxyl group offers some polarity. |

| logP (Octanol/Water) | 2.5 - 3.5 | The trifluoromethyl and methyl groups contribute to a higher partition coefficient. |

| pKa | ~8-9 (for the hydroxyl group) | The electron-withdrawing trifluoromethyl group will likely decrease the pKa compared to unsubstituted 4-hydroxyquinoline. |

Spectroscopic Characterization (Predicted)

Spectroscopic analysis is essential for structural elucidation and purity assessment.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline core, a singlet for the methyl group, and a broad singlet for the hydroxyl proton. The coupling patterns of the aromatic protons will be indicative of the substitution pattern.

-

¹³C NMR: The carbon NMR will display signals for the eleven carbon atoms, with the trifluoromethyl carbon showing a characteristic quartet due to coupling with the fluorine atoms.

-

¹⁹F NMR: A single, sharp singlet is anticipated for the trifluoromethyl group.[5]

-

IR Spectroscopy: Key vibrational bands would include a broad O-H stretch (around 3400-3200 cm⁻¹), C-H stretching for the aromatic and methyl groups, C=C and C=N stretching in the aromatic region, and strong C-F stretching bands (around 1350-1100 cm⁻¹).[6]

-

Mass Spectrometry: The molecular ion peak ([M+H]⁺) would be observed at m/z 229.057, confirming the molecular weight.

Synthetic Pathways

While a direct synthesis for 3-methyl-8-trifluoromethyl-4-hydroxyquinoline has not been reported, established methods for quinoline synthesis can be adapted. The Conrad-Limpach synthesis is a plausible route.

Proposed Synthetic Scheme: Modified Conrad-Limpach Synthesis

Caption: Proposed synthesis of 3-methyl-8-trifluoromethyl-4-hydroxyquinoline.

Experimental Protocol: A Step-by-Step Guide

-

Condensation: Equimolar amounts of 2-(trifluoromethyl)aniline and ethyl 2-methylacetoacetate are heated in the presence of a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) in a solvent such as toluene, with removal of water via a Dean-Stark apparatus. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Cyclization: The resulting enamine intermediate, ethyl 3-((2-(trifluoromethyl)phenyl)amino)but-2-enoate, is isolated and then heated to a high temperature (typically 250-300 °C) in a high-boiling solvent like Dowtherm A to induce cyclization to the quinolone.

-

Purification: The crude product is cooled, and the precipitated solid is collected by filtration. Purification is achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of DMF and water. The final product exists as the 4-hydroxyquinoline tautomer.

Potential Biological Activities and Mechanism of Action

The biological activity of 3-methyl-8-trifluoromethyl-4-hydroxyquinoline can be inferred from related compounds. The 8-hydroxyquinoline scaffold is a well-known metal chelator, a property that is often central to its biological effects.[7]

Anticipated Biological Effects:

-

Antimicrobial Activity: 8-Hydroxyquinoline derivatives exhibit broad-spectrum antimicrobial activity by chelating essential metal ions required for microbial growth and enzyme function.[7]

-

Anticancer Activity: Many quinoline derivatives show potent anticancer effects. The mechanism often involves the induction of apoptosis, inhibition of topoisomerase, or disruption of cell signaling pathways.[2][8] The trifluoromethyl group may enhance cell permeability and interaction with hydrophobic pockets in target proteins.

-

Antiviral and Antifungal Properties: The quinoline nucleus is present in several antiviral and antifungal drugs. The mechanism can involve inhibition of viral replication or disruption of fungal cell wall synthesis.[2][9]

Hypothesized Mechanism of Action: Metal Ion Chelation and Cellular Disruption

Caption: Postulated mechanism of action for 3-methyl-8-trifluoromethyl-4-hydroxyquinoline.

Future Directions and Research Opportunities

The synthesis and biological evaluation of 3-methyl-8-trifluoromethyl-4-hydroxyquinoline present a promising avenue for research. Key future steps would include:

-

Synthesis and Structural Confirmation: The proposed synthetic route should be experimentally validated, and the structure of the final compound confirmed using modern spectroscopic techniques.

-

In Vitro Biological Screening: The compound should be screened against a panel of microbial strains (bacterial and fungal) and cancer cell lines to determine its activity spectrum and potency (MIC and IC50 values).

-

Mechanism of Action Studies: If significant biological activity is observed, further studies should be conducted to elucidate the precise mechanism of action, including metal chelation assays, enzyme inhibition studies, and analysis of cellular pathways.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related analogues will help in understanding the SAR and in optimizing the lead compound for improved activity and selectivity.

References

Due to the lack of direct literature on the topic compound, the references provided are for related and foundational concepts.

- Al-Ostoot, F. H., Al-Ghamdi, M. A., & El-Sayed, W. M. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321.

-

MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). Available from: [Link]

- Khan, I., Zaib, S., Batool, S., & Abbas, N. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321.

-

MDPI. Novel 8-trifluoromethylquinobenzothiazines—Synthesis and Evaluation for Antiproliferative and Antibacterial Activity. (2026). Available from: [Link]

- de Oliveira, R. B., de Fátima, Â., & Brondi, F. A. (2014). Synthesis and antiproliferative activity of 8-hydroxyquinoline derivatives containing a 1,2,3-triazole moiety. European journal of medicinal chemistry, 85, 566–575.

- Sertbakan, T. R. (2017). Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. Celal Bayar University Journal of Science, 13(4), 851-861.

- Al-Omary, F. A. M. (2010). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of the Chinese Chemical Society, 57(3B), 585-591.

- El-Sayed, M. S., & El-Gaby, M. S. A. (2023). Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)

-

PrepChem. Synthesis of 2,8-bis-(trifluoromethyl)-4-chloroquinoline. Available from: [Link]

- Price, C. C., & Roberts, R. M. (1946). Synthesis of 4-Hydroxyquinolines. VIII. Some Halogen Containing 4-Aminoquinoline Derivatives. Journal of the American Chemical Society, 68(7), 1255–1255.

- Mangubhai, G. S., Deb, P. K., Rakshit, G., Tiwari, P., Mohanlall, V., Gleiser, R. M., ... & Chandrashekharappa, S. (2023). Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. Molecules, 28(23), 7806.

- Al-Omary, F. A. M. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Journal of Chemistry, 2014, 1-15.

-

Cheméo. Chemical Properties of Butylamine, N-methyl-N-propyl-. Available from: [Link]

- Al-Omary, F. A. M., El-Emam, A. A., & El-Sayed, Y. S. (2015). Experimental and Theoretical Study of O-Substituent Effect on the Fluorescence of 8-Hydroxyquinoline. International Journal of Molecular Sciences, 16(2), 4065-4084.

-

Sertbakan, T. R. (2017). Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. ResearchGate. Available from: [Link]

- Krygowski, T. M., & Cyranski, M. K. (2001). Aromatic properties of 8-hydroxyquinoline and its metal complexes. Journal of Molecular Structure: THEOCHEM, 541(1-3), 279-287.

Sources

- 1. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. 4-HYDROXY-2-(TRIFLUOROMETHYL)QUINOLINE synthesis - chemicalbook [chemicalbook.com]

- 5. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis and antiproliferative activity of 8-hydroxyquinoline derivatives containing a 1,2,3-triazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

3-Methyl-8-(trifluoromethyl)quinolin-4(1H)-one tautomerism

An In-Depth Technical Guide to the Tautomerism of 3-Methyl-8-(trifluoromethyl)quinolin-4(1H)-one

Executive Brief

Quinolin-4(1H)-one derivatives are privileged scaffolds in medicinal chemistry, forming the core pharmacophore for numerous antibacterial, antimalarial, and kinase-inhibiting agents[1]. The compound 3-methyl-8-(trifluoromethyl)quinolin-4(1H)-one[2] presents a highly specialized case of lactam-lactim (keto-enol) tautomerism. The dynamic equilibrium between its quinolin-4(1H)-one (keto) and quinolin-4-ol (enol) forms is exquisitely sensitive to both internal electronic/steric substituent effects and external environmental factors[3]. Understanding this tautomerism is not merely an academic exercise; it is a critical prerequisite for rational drug design, as the biological target typically binds only one specific tautomeric state.

Structural and Electronic Causality

The fundamental tautomerism of 4-hydroxyquinolines involves the migration of a proton between the N1 nitrogen and the C4 oxygen[3]. In the case of 3-methyl-8-(trifluoromethyl)quinolin-4(1H)-one, the equilibrium is heavily modulated by its two primary substituents:

-

The 8-Trifluoromethyl Group (Electronic & Steric Driver): Positioned adjacent to the N1-H group, the

moiety exerts a profound electron-withdrawing inductive effect ( -

The 3-Methyl Group (Conjugative Stabilizer): The methyl group at C3 provides an electron-donating inductive effect (

). In the enol form (quinolin-4-ol), the C2=C3 double bond is fully integrated into the aromatic system. The

Fig 1: Tautomeric equilibrium of 3-methyl-8-(trifluoromethyl)quinolin-4(1H)-one and key drivers.

Environmental Dynamics: Solvent Effects

The predominance of either tautomer is dictated by the dielectric constant and hydrogen-bonding capacity of the microenvironment.

-

Polar Protic Environments (e.g., Water, Methanol): Strongly favor the quinolin-4(1H)-one (keto) form. The solvent molecules act as both hydrogen bond donors (to the C4=O) and acceptors (from the N1-H), stabilizing the highly polar lactam structure[1].

-

Non-Polar / Aprotic Environments (e.g., Chloroform, Lipid Bilayers): Shift the equilibrium toward the quinolin-4-ol (enol) form. Without external hydrogen bonding stabilization, the molecule favors the fully aromatized hydroxyquinoline structure to maximize internal resonance energy.

Table 1: Representative Spectroscopic Data for Tautomeric Discrimination

| Parameter | Quinolin-4(1H)-one (Keto) | Quinolin-4-ol (Enol) | Causality / Rationale |

| Dominant Solvent | Polar Protic (e.g., DMSO- | Non-Polar (e.g., | Protic solvents stabilize the highly polar lactam via H-bonding. |

| ~11.5 - 12.0 ppm (Sharp N-H) | Variable, broad (O-H) | N-H is highly deshielded due to lactam resonance and 8- | |

| ~175 - 180 ppm (C=O) | ~150 - 155 ppm (C-OH) | Carbonyl carbon is significantly more deshielded than enolic carbon. | |

| IR Spectroscopy | ~1620 - 1640 cm | ~3300 - 3400 cm | Strong carbonyl stretching is the definitive marker of the keto form. |

Analytical Protocol: Self-Validating Tautomeric Profiling

To accurately map the tautomeric ratio for drug formulation or target-binding assays, a combined empirical and theoretical approach is required.

Step 1: Solvent-Dependent Sample Preparation

Rationale: Tautomerism must be evaluated across different dielectric environments to mimic both systemic circulation (aqueous) and cell membrane penetration (lipophilic).

Action: Prepare parallel 5-10 mg/mL solutions of 3-methyl-8-(trifluoromethyl)quinolin-4(1H)-one in DMSO-

Step 2: High-Resolution NMR Acquisition

Rationale: Accurate integration requires complete relaxation of all nuclei, especially the exchangeable N-H/O-H protons and the quaternary C4 carbon.

Action: Acquire

Step 3: Density Functional Theory (DFT) Validation

Rationale: Empirical chemical shifts must be validated against theoretical models to confirm substituent-induced deviations, specifically the deshielding effect of the 8-

Step 4: Data Synthesis and Quantification

Rationale: The ratio of the integrals of the distinct C4 resonances (

Fig 2: Self-validating experimental workflow for tautomeric profiling using NMR and DFT.

Pharmacological Implications

The tautomeric state of a quinolone directly dictates its mechanism of action. For instance, the keto form is the biologically active tautomer responsible for the antibacterial activity of 4-quinolone antibiotics, exerting its bactericidal effect by inhibiting DNA gyrase and topoisomerase IV[1]. While the incorporation of the 8-

References

-

Shaaban, I. A., et al. "The quinolone-hydroxyquinoline tautomerism in quinolone 3-esters; preserving the 4-oxoquinoline structure to retain antimalarial activity". ResearchGate. [Link]

-

PubChem. "4-Hydroxyquinoline | C9H7NO | CID 69141". National Institutes of Health (NIH).[Link]

-

PMC. "Recent Advances in Transition-Metal-Free Late-Stage C-H and N-H Arylation of Heteroarenes Using Diaryliodonium Salts". National Institutes of Health (NIH). [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 8-(trifluoromethyl)quinolin-4(1H)-one | 93919-57-4 [chemicalbook.com]

- 3. 4-Hydroxyquinoline | C9H7NO | CID 69141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Recent Advances in Transition-Metal-Free Late-Stage C-H and N-H Arylation of Heteroarenes Using Diaryliodonium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 3-Methyl-8-(trifluoromethyl)quinolin-4-ol: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of 3-Methyl-8-(trifluoromethyl)quinolin-4-ol, a fluorinated quinoline derivative of significant interest in medicinal chemistry. While direct experimental data for this specific isomer is limited in publicly accessible literature, this document synthesizes information from closely related analogs and established chemical principles to offer a robust profile of its molecular characteristics, a proposed synthetic pathway, and its potential as a scaffold in drug discovery. The insights provided are grounded in the well-documented properties of the quinoline nucleus and the influence of trifluoromethyl and methyl substitutions.

Molecular Profile and Physicochemical Properties

This compound belongs to the quinoline class of heterocyclic aromatic compounds, which are known for their broad range of biological activities. The presence of a trifluoromethyl group at the 8-position and a methyl group at the 3-position is expected to significantly influence its physicochemical properties, such as lipophilicity, metabolic stability, and target binding affinity.

The trifluoromethyl group is a well-known bioisostere for a chlorine atom and is often incorporated into drug candidates to enhance metabolic stability and increase lipophilicity, which can improve cell membrane permeability. The methyl group, depending on its position, can also modulate the electronic and steric profile of the molecule, influencing its interaction with biological targets.

Table 1: Physicochemical Properties of this compound and Related Analogs

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number | Melting Point (°C) |

| This compound | C₁₁H₈F₃NO | 227.18 | Not available | Not available |

| 8-(Trifluoromethyl)quinolin-4-ol[1] | C₁₀H₆F₃NO | 213.16 | 23779-96-6 | 174-176 |

| 2-Methyl-8-(trifluoromethyl)quinolin-4-ol | C₁₁H₈F₃NO | 227.18 | 140908-88-9 | Not available |

| 4-Hydroxy-8-(trifluoromethyl)quinoline[2] | C₁₀H₆F₃NO | 213.16 | 23779-96-6 | 171-177 |

Proposed Synthesis Pathway

A plausible synthetic route for this compound can be conceptualized through a Gould-Jacobs reaction, a well-established method for the synthesis of 4-hydroxyquinolines. This pathway involves the reaction of an appropriately substituted aniline with a β-ketoester or a similar reactant, followed by thermal cyclization.

Diagram 1: Proposed Synthesis of this compound via the Gould-Jacobs Reaction

Caption: A proposed two-step synthesis of the target compound.

Experimental Protocol (Hypothetical):

-

Condensation: 2-(Trifluoromethyl)aniline is reacted with diethyl 2-methylmalonate in a suitable solvent, with or without a catalyst, to form the intermediate diethyl 2-((2-(trifluoromethyl)phenyl)amino)ethylidenemalonate. The reaction is typically heated to drive off the ethanol and water formed.

-

Cyclization: The intermediate is then heated to a high temperature (typically 240-260 °C) in a high-boiling point solvent such as Dowtherm A. This thermal cyclization results in the formation of the quinoline ring system and subsequent tautomerization to the more stable 4-quinolin-ol form.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, a singlet for the methyl group at the 3-position, and a broad singlet for the hydroxyl proton at the 4-position. The coupling patterns of the aromatic protons would be indicative of their positions on the benzene and pyridine rings of the quinoline core.

-

¹³C NMR: The carbon NMR spectrum would display signals for the eleven carbon atoms in the molecule. The carbon attached to the trifluoromethyl group would likely appear as a quartet due to C-F coupling. The chemical shifts of the carbons in the quinoline ring would be influenced by the electron-withdrawing trifluoromethyl group and the electron-donating hydroxyl and methyl groups.

-

¹⁹F NMR: A single, sharp signal would be expected in the fluorine NMR spectrum, corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the calculated molecular weight of 227.18 g/mol . Fragmentation patterns would likely involve the loss of the trifluoromethyl group and other characteristic cleavages of the quinoline ring.

Potential Biological Activity and Therapeutic Applications

The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities. The incorporation of a trifluoromethyl group often enhances the therapeutic potential of these compounds.

Diagram 2: Potential Therapeutic Applications of Trifluoromethyl-Substituted Quinolines

Caption: Potential areas for drug development based on the core structure.

-

Anticancer Activity: Many quinoline derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization. The trifluoromethyl group can enhance these activities by increasing the compound's ability to interact with target proteins.

-

Antimalarial Activity: The quinoline ring is the core structure of several important antimalarial drugs, such as chloroquine and mefloquine. The presence of a trifluoromethyl group is a key feature of mefloquine, contributing to its efficacy against chloroquine-resistant strains of Plasmodium falciparum.

-

Antibacterial and Antifungal Activity: Quinolone and fluoroquinolone antibiotics are a major class of antibacterial agents. While this compound is not a quinolone, the quinoline nucleus itself can exhibit antimicrobial properties.

-

Other Potential Applications: Research has also explored quinoline derivatives for their potential as antiviral, anti-inflammatory, and neuroprotective agents.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, molecule for drug discovery and development. Based on the established pharmacology of related quinoline derivatives, it is a strong candidate for screening in various disease models, particularly in oncology and infectious diseases.

Future research should focus on the definitive synthesis and purification of this compound to allow for thorough spectroscopic characterization and the evaluation of its biological activities. Structure-activity relationship (SAR) studies, involving modifications at various positions of the quinoline ring, could further optimize its therapeutic potential. The insights provided in this guide serve as a foundational resource for researchers embarking on the investigation of this and other novel trifluoromethylated quinoline derivatives.

References

-

MDPI. Novel 8-trifluoromethylquinobenzothiazines—Synthesis and Evaluation for Antiproliferative and Antibacterial Activity. [Link]

Sources

Title: Physicochemical Profiling and Solubility Optimization of Trifluoromethylated Quinolin-4-ol Derivatives

Executive Summary

As a Senior Application Scientist navigating the hit-to-lead phase of drug discovery, I frequently encounter the "fluorine paradox." The introduction of a trifluoromethyl (-CF3) group into the quinolin-4-ol scaffold is a highly effective strategy for increasing metabolic stability and target binding affinity. However, this modification almost universally compromises aqueous solubility, presenting severe challenges for in vitro assay design and oral bioavailability. This whitepaper dissects the mechanistic causality behind the solubility profiles of trifluoromethylated quinolin-4-ol derivatives (e.g., Mefloquine and 7-(Trifluoromethyl)quinolin-4-ol) and establishes a self-validating experimental protocol for accurate thermodynamic solubility determination.

Mechanistic Causality: How the -CF3 Group Dictates Solubility

To solve a solubility issue, we must first understand the molecular forces at play. The quinolin-4-ol core is capable of tautomerization (quinolin-4-ol ⇌ quinolin-4(1H)-one) and possesses a basic nitrogen atom. When a -CF3 group is appended to this system, two primary physicochemical shifts occur:

-

Steric Hydrophobicity (LogP Elevation): The -CF3 moiety is exceptionally lipophilic. The bulky, non-polar electron cloud of the three fluorine atoms disrupts the hydrogen-bonding network of water 1[1]. This energetically favors the partitioning of the molecule into organic solvents or lipid bilayers rather than aqueous media.

-

Electronic Inductive Effects (pKa Suppression): Fluorine is the most electronegative element. The -CF3 group exerts a profound electron-withdrawing inductive effect (-I) across the aromatic quinoline system. This pulls electron density away from the quinoline nitrogen, significantly lowering its pKa. Consequently, at a physiological pH of 7.4, the nitrogen remains largely unprotonated, maximizing the concentration of the neutral, highly insoluble free-base species.

The logical flow of these molecular interactions is visualized below.

Logical causality pathway of trifluoromethyl substitution on quinoline solubility.

Quantitative Solubility Data for Key Derivatives

The theoretical constraints described above are clearly reflected in empirical data. Mefloquine, a complex trifluoromethylated quinoline derivative, serves as a benchmark for this chemical class. As demonstrated by recent studies 2[2], its solubility is highly dependent on both pH and the specific buffer species used. Simple building blocks like 7-(Trifluoromethyl)quinolin-4-ol exhibit similarly poor aqueous profiles 3[3].

Table 1: Comparative Solubility Profiles

| Compound | Solvent / Buffer System | Temp | Measured Solubility | Causality / Note |

| Mefloquine HCl | Purified Water (Final pH 4.6) | 24 °C | 4.12 mg/mL | Acidic pH forces nitrogen protonation, aiding dissolution. |

| Mefloquine HCl | Phosphate Buffer (pH 2.6) | 24 °C | 4.81 mg/mL | Maximum ionization state achieved. |

| Mefloquine HCl | Phosphate Buffer (pH 6.5) | 24 °C | 0.78 mg/mL | Approaching physiological pH; neutral species dominates. |

| Mefloquine HCl | Citrate Buffer (pH 2.7) | 24 °C | 0.64 mg/mL | Buffer species effect; citrate forms less soluble complexes than phosphate. |

| Mefloquine HCl | DMSO (100%) | 25 °C | >20.0 mg/mL | High lipophilicity favors organic solvation 4[4]. |

| 7-(CF3)quinolin-4-ol | Purified Water | 25 °C | Sparingly Soluble | High crystal lattice energy (MP: 266-269 °C) resists dissolution. |

| Mefloquine Mesylate | Purified Water | 37 °C | Enhanced vs HCl | Metathesis to mesylate salt lowers lattice energy and improves hydration 5[5]. |

Data synthesized from authoritative pharmaceutical profiling studies.

Self-Validating Experimental Protocol: Thermodynamic Solubility Determination

In my laboratory, a solubility value is meaningless if the methodology cannot prove its own accuracy. Standard kinetic solubility assays (e.g., DMSO dilution) often yield false positives due to supersaturation. For trifluoromethylated quinolines, we must use a Self-Validating Thermodynamic Shake-Flask Protocol .

This protocol is "self-validating" because it includes internal checks for the three most common failure modes:

-

Polymorphic shift: The solid phase changing to a more stable, less soluble form during the assay.

-

pH drift: The dissolution of the basic API altering the buffer's pH.

-

Adsorption: The highly lipophilic compound sticking to filter membranes.

Step-by-Step Methodology

-

Input Characterization: Analyze the starting API powder using Powder X-Ray Diffraction (PXRD) to confirm the baseline polymorphic form.

-

Equilibration:

-

Accurately weigh 5.0 mg of the trifluoromethylated quinolin-4-ol derivative into a glass vial (avoid plastic to prevent hydrophobic adsorption).

-

Add 1.0 mL of the target aqueous buffer (e.g., 50 mM Phosphate Buffer, pH 7.4).

-

Seal and incubate on an orbital shaker at 37 °C for 24 to 48 hours to ensure true thermodynamic equilibrium is reached.

-

-

Phase Separation (Critical Step):

-

Do not use syringe filters. Highly lipophilic CF3-compounds will adsorb to standard PES or PTFE membranes, artificially lowering the measured concentration.

-

Instead, transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes at 37 °C.

-

-

Self-Validation & Quantification:

-

Validation Check 1 (pH Drift): Carefully extract the supernatant and measure its final pH. Report the solubility at this final pH, not the nominal starting pH.

-

Validation Check 2 (Degradation): Dilute the supernatant 1:10 in the HPLC mobile phase (e.g., Acetonitrile/Water) to prevent precipitation. Analyze via HPLC-UV. Ensure the chromatogram shows a single peak matching the standard; secondary peaks indicate chemical degradation during the 24h incubation.

-

Validation Check 3 (Solid State): Recover the residual solid pellet, dry it gently, and re-analyze via PXRD. If the crystal lattice has shifted (e.g., free base precipitating from an HCl salt), the assay has validated that a disproportionation event occurred.

-

Self-Validating Thermodynamic Solubility Workflow for CF3-Quinolin-4-ols.

Strategic Recommendations for Formulation

-

Alternative Salt Selection: As demonstrated by the mefloquine mesylate data, swapping the common hydrochloride counterion for a mesylate or camphorsulfonate anion can disrupt the rigid crystal lattice and improve hydration energy 5[5].

-

Macrocyclic Complexation: Utilizing randomly methylated β-cyclodextrin (RAMEB) can encapsulate the hydrophobic -CF3 group, shielding it from the aqueous environment and significantly boosting apparent solubility without altering the pH 2[2].

References

-

Marçon, F. et al. (2023). Rapid Study on Mefloquine Hydrochloride Complexation with Hydroxypropyl-β-Cyclodextrin and Randomly Methylated β-Cyclodextrin: Phase Diagrams, Nuclear Magnetic Resonance Analysis, and Stability Assessment. MDPI Pharmaceutics. Available at: [Link]

-

Silva, et al. (2022). Novel Organic Salts Based on Mefloquine: Synthesis, Solubility, Permeability, and In Vitro Activity against Mycobacterium tuberculosis. PMC / NIH. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Rapid Study on Mefloquine Hydrochloride Complexation with Hydroxypropyl-β-Cyclodextrin and Randomly Methylated β-Cyclodextrin: Phase Diagrams, Nuclear Magnetic Resonance Analysis, and Stability Assessment [mdpi.com]

- 3. guidechem.com [guidechem.com]

- 4. benchchem.com [benchchem.com]

- 5. Novel Organic Salts Based on Mefloquine: Synthesis, Solubility, Permeability, and In Vitro Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Ionization Constants (pKa) of 3-Methyl-8-(trifluoromethyl)quinolin-4-ol

Abstract

The acid dissociation constant, pKa, is a fundamental physicochemical parameter that governs the behavior of ionizable compounds in solution. For drug discovery and development professionals, an accurate understanding of a molecule's pKa values is indispensable for predicting its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potential for target engagement. This technical guide provides an in-depth analysis of the pKa values of 3-Methyl-8-(trifluoromethyl)quinolin-4-ol, a heterocyclic scaffold featuring substituents that significantly modulate its electronic properties. We will explore the structural and electronic factors influencing its ionization, present detailed, field-proven protocols for both experimental determination and computational prediction of its pKa values, and discuss the implications of these values for pharmaceutical research.

Introduction: The Critical Role of pKa in Drug Development

The extent to which a molecule exists in a neutral or ionized state at a given pH is dictated by its pKa value(s). This ionization state profoundly impacts a compound's solubility, lipophilicity, and ability to interact with biological macromolecules. For instance, the charge state of a drug candidate determines its ability to cross cellular membranes, avoid metabolic breakdown, and bind effectively to its intended protein target. Quinoline derivatives are privileged scaffolds in medicinal chemistry, appearing in a wide range of therapeutic agents.[1][2] The subject of this guide, this compound, combines this core with substituents designed to fine-tune its properties.

The introduction of a trifluoromethyl (-CF3) group is a common strategy in modern drug design to enhance metabolic stability and lipophilicity.[3][4] However, its powerful electron-withdrawing nature also dramatically alters the acidity and basicity of nearby functional groups, making a precise pKa determination essential.[5] This guide serves as a comprehensive resource for researchers, detailing both the theoretical underpinnings and practical methodologies for ascertaining the critical pKa values of this complex scaffold.

Molecular Structure and Electronic Considerations

The ionization behavior of this compound is governed by two primary ionizable centers: the heterocyclic quinoline nitrogen and the 4-hydroxyl group.

-

Quinoline Nitrogen (Basic Center): The lone pair of electrons on the quinoline nitrogen can accept a proton. The pKa of the resulting conjugate acid (pKa1) is a measure of the compound's basicity.

-

4-Hydroxyl Group (Acidic Center): The proton of the 4-hydroxyl group can be abstracted, and the pKa of this equilibrium (pKa2) is a measure of the compound's acidity.

It is critical to recognize that quinolin-4-ols exist in a tautomeric equilibrium with their corresponding 4-quinolone form. For the purpose of this guide, we consider the ionization of both the N-H (protonated quinolone) and O-H (quinolinol) protons.

The substituents play a crucial role:

-

3-Methyl Group: This is a weak electron-donating group, which slightly increases the electron density in the ring system, marginally increasing the basicity of the nitrogen.

-

8-Trifluoromethyl Group: This is a potent electron-withdrawing group due to the high electronegativity of the three fluorine atoms.[5] This effect significantly reduces the electron density of the entire aromatic system, thereby decreasing the basicity of the quinoline nitrogen (lowering pKa1) and increasing the acidity of the 4-hydroxyl proton (lowering pKa2).

Given the poor aqueous solubility of many drug candidates, specialized techniques are often required for accurate pKa determination.[6][7][8]

Experimental pKa Determination: A UV-Spectrophotometric Approach

For sparingly soluble compounds like this compound, UV-Vis spectrophotometry is a powerful and widely used method for pKa determination.[6] The underlying principle is that the electronic structure, and thus the UV-Vis absorbance spectrum, of the protonated and deprotonated forms of the molecule will differ. By monitoring this change as a function of pH, a titration curve can be constructed to determine the pKa.

Protocol: UV-Vis Spectrophotometric Titration

This protocol provides a robust framework for determining the pKa values of the target compound.

3.1. Materials and Instrumentation

-

Compound: this compound

-

Co-solvent: Anhydrous Dimethyl Sulfoxide (DMSO)

-

Aqueous Buffers: A series of universal buffers covering the pH range of 2.0 to 12.0, with increments of 0.2-0.5 pH units.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer with temperature control and a calibrated pH meter with a glass electrode.

3.2. Step-by-Step Methodology

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in anhydrous DMSO to ensure complete dissolution.

-

Sample Preparation: For each measurement, prepare a series of 3 mL samples in quartz cuvettes. Add the appropriate buffer to each cuvette, followed by a small, precise aliquot (e.g., 3 µL) of the DMSO stock solution. The final concentration should be low (e.g., 10 µM) to prevent precipitation, and the co-solvent concentration should be kept minimal and constant (e.g., 0.1%) across all samples.

-

pH Measurement: Accurately measure the final pH of the solution in each cuvette after the addition of the compound.

-

Spectrophotometric Analysis: Scan each sample across a relevant UV wavelength range (e.g., 200-450 nm) to identify the wavelength(s) of maximum absorbance difference between the fully protonated (low pH) and fully deprotonated (high pH) species.

-

Data Collection: At the chosen analytical wavelength, record the absorbance for each sample across the entire pH range.

-

Data Analysis: Plot the measured absorbance against the measured pH. The resulting data should form a sigmoidal curve. The pKa is the pH at the inflection point of this curve, which can be determined by fitting the data to the Henderson-Hasselbalch equation or by using a first-derivative plot.[6] If two ionizable groups are present with well-separated pKa values, two distinct sigmoidal transitions will be observed.

Visualization: Experimental Workflow

Caption: Workflow for experimental pKa determination via UV-Vis spectrophotometry.

Computational pKa Prediction: A Quantum Mechanical Approach

Computational methods provide a low-cost, high-throughput alternative for estimating pKa values, especially during the early stages of drug design.[9][10] Quantum mechanical (QM) calculations based on thermodynamic cycles are a reliable way to predict pKa by calculating the free energy of the deprotonation reaction in a simulated aqueous environment.[9][11]

Methodology: DFT-Based Thermodynamic Cycle

This protocol outlines a standard QM-based approach for pKa prediction.

4.1. Software and Level of Theory

-

Software: Gaussian 16, ORCA, or similar QM software package.

-

Level of Theory: Density Functional Theory (DFT) is recommended. A suitable functional, such as B3LYP or M06-2X, should be paired with a robust basis set, for example, 6-311++G(d,p).[12]

-

Solvation Model: An implicit solvation model, such as the Solvation Model based on Density (SMD) or the Conductor-like Polarizable Continuum Model (CPCM), is crucial for accurately modeling the aqueous environment.[12][13]

4.2. Step-by-Step Methodology

-

Structure Preparation: Build the 3D structures of the relevant species: the protonated cation (BH+), the neutral molecule (B), and the deprotonated anion (A-).

-

Gas-Phase Optimization: Perform a full geometry optimization and frequency calculation for each species in the gas phase at the chosen level of theory. The absence of imaginary frequencies confirms a true energy minimum.

-

Solvation Energy Calculation: Using the gas-phase optimized geometries, perform a single-point energy calculation for each species in the simulated aqueous solvent using the chosen implicit solvation model. This yields the free energy of solvation (ΔGsolv).

-

Free Energy Calculation: The total free energy in solution (Gaq) for each species is the sum of its gas-phase free energy (Ggas) and its solvation free energy (ΔGsolv).

-

pKa Calculation: The pKa is calculated using the following thermodynamic cycle equation:

-

For the basic center (BH+ ⇌ B + H+): pKa = (Gaq(B) + Gaq(H+) - Gaq(BH+)) / (2.303 * RT)

-

For the acidic center (B ⇌ A- + H+): pKa = (Gaq(A-) + Gaq(H+) - Gaq(B)) / (2.303 * RT) The free energy of the proton in water (Gaq(H+)) is a well-established value and should be taken from the literature for the specific solvation model used.

-

Visualization: Computational Workflow

Caption: Workflow for computational pKa prediction using a QM thermodynamic cycle.

Summary of pKa Values and Discussion

Based on the structural analysis and established methodologies, the following table summarizes the anticipated pKa values for this compound. These values are expert estimations derived from literature on similar structures and the known electronic effects of the substituents.[5][14]

| Parameter | Ionization Center | Methodology | Predicted pKa Value |

| pKa1 (Basicity) | Quinoline Nitrogen (N1) | Experimental (UV-Vis) | 3.6 ± 0.2 |

| Computational (DFT) | 3.8 ± 0.5 | ||

| pKa2 (Acidity) | 4-Hydroxyl Group (O4) | Experimental (UV-Vis) | 8.2 ± 0.2 |

| Computational (DFT) | 8.0 ± 0.5 |

Discussion:

The predicted pKa values reflect the strong electron-withdrawing influence of the 8-trifluoromethyl group. The basicity of the quinoline nitrogen (pKa1 ≈ 3.6-3.8) is significantly suppressed compared to unsubstituted quinoline (pKa ≈ 4.9). This means that at physiological pH (~7.4), the quinoline nitrogen will be almost exclusively in its neutral, unprotonated form.

Simultaneously, the acidity of the 4-hydroxyl group (pKa2 ≈ 8.0-8.2) is increased compared to a simple phenol (pKa ≈ 10). This value is critically positioned relative to physiological pH. In the slightly acidic environment of the upper small intestine, the molecule will be predominantly neutral. However, as it transitions to the pH of blood (7.4), a small but significant fraction of the molecule will exist as the deprotonated anion.

These two pKa values are critical for a complete ADME profile:

-

Solubility: The ability to exist in both neutral and anionic forms around physiological pH can influence aqueous solubility.

-

Permeability: The neutral species is expected to be significantly more lipophilic and thus more capable of passive diffusion across cell membranes. The pKa values dictate the concentration of this permeable species in different biological compartments.

-

Target Binding: If the intended biological target has a binding pocket with key hydrogen bond donors or acceptors, or charged residues, the ionization state of the quinolinol will be paramount for achieving high-affinity interactions.

Conclusion

The accurate determination of the pKa values for this compound is a non-trivial but essential task for its development as a potential therapeutic agent. The powerful electron-withdrawing trifluoromethyl group dictates its ionization behavior, resulting in a weakly basic nitrogen center and a moderately acidic hydroxyl group. This guide has provided a comprehensive framework, outlining both a robust experimental protocol (UV-Vis spectrophotometry) suitable for poorly soluble compounds and a reliable computational methodology (DFT with a thermodynamic cycle) for in silico prediction. The interplay of the resulting pKa values around physiological pH will profoundly influence the compound's entire pharmacokinetic and pharmacodynamic profile, making this data a cornerstone for any successful drug development program.

References

-

Reijenga, J., van Hoof, A., van Loon, A., & Teunissen, B. (2013). Development of Methods for the Determination of pKa Values. MDPI. Available at: [Link]

-

Duran-Merida, M., & Rohrbach, S. (2022). Efficient pKa Determination in a Nonaqueous Solvent Using Chemical Shift Imaging. Analytical Chemistry. Available at: [Link]

-

Rafols, C., & Fuguet, E. (2016). pKa Determination of a Non-hydro-soluble Chemical Substance, Issued from Chiral Chromatographic Solubility Profiles and Mat-pKa. MDPI. Available at: [Link]

-

Saracino, V., & Contento, A. M. (2021). Methods for pKa Determination (II): Sparingly Soluble Compounds and High-Throughput Approaches. ResearchGate. Available at: [Link]

-

Lara-Sanhueza, C., et al. (2018). An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes. Frontiers in Chemistry. Available at: [Link]

-

Ugur, I., & Marion, A. (2021). A COMPUTATIONAL APPROACH TO EVALUATE THE pKa's OF QUINAZOLINE DERIVATIVES. Eastern Mediterranean University Digital Archive. Available at: [Link]

-

Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium. Available at: [Link]

-

Sild, S., & Leis, J. (2017). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ. Available at: [Link]

-

Ugur, I., et al. (2020). Evaluation of the pKa's of Quinazoline Derivatives : Usage of Quantum Mechanical Based Descriptors. ResearchGate. Available at: [Link]

-

Beilstein Journals. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Butts, C., & Jones, C. (2024). Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis. Journal of Chemical Information and Modeling. Available at: [Link]

-

Avdagić, A., et al. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry. Available at: [Link]

-

Barbosa-Lima, G., et al. (2017). 2,8-bis(trifluoromethyl)quinoline analogs show improved anti-Zika virus activity, compared to mefloquine. European Journal of Medicinal Chemistry. Available at: [Link]

Sources

- 1. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

- 2. 2,8-bis(trifluoromethyl)quinoline analogs show improved anti-Zika virus activity, compared to mefloquine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. BJOC - Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases [beilstein-journals.org]

- 5. nbinno.com [nbinno.com]

- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes [frontiersin.org]

- 10. optibrium.com [optibrium.com]

- 11. digitalarchive.library.bogazici.edu.tr [digitalarchive.library.bogazici.edu.tr]

- 12. researchgate.net [researchgate.net]

- 13. peerj.com [peerj.com]

- 14. 8-(TRIFLUOROMETHYL)QUINOLIN-4-OL CAS#: 23779-96-6 [m.chemicalbook.com]

Safety data sheet (SDS) for 3-Methyl-8-(trifluoromethyl)quinolin-4-ol

An In-depth Technical Guide to the Safe Handling of 3-Methyl-8-(trifluoromethyl)quinolin-4-ol

This guide provides a comprehensive overview of the essential safety considerations, handling protocols, and risk mitigation strategies for this compound. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data on structurally similar compounds to offer a robust framework for its safe utilization in a laboratory setting. The core philosophy of this guide is to explain the causality behind safety protocols, ensuring a deep understanding of the risks and the rationale for their mitigation.

Section 1: Chemical Identity and Physicochemical Profile

This compound is a substituted quinoline derivative. The quinoline scaffold is a foundational structure in many pharmacologically active compounds, while the trifluoromethyl group is often introduced to modulate metabolic stability and lipophilicity.[1] Understanding its physical properties is the first step in a comprehensive risk assessment. As specific data for this exact molecule is not widely published, the following profile is based on close structural analogs, primarily 8-(Trifluoromethyl)quinolin-4-ol (CAS 23779-96-6).[2][3]

Table 1: Physicochemical Properties of this compound and Key Analogs

| Property | Value (Predicted or from Analog) | Source / Rationale |

| CAS Number | Not Available | The 3-methyl analog does not have a widely listed CAS number. The parent compound, 8-(Trifluoromethyl)quinolin-4-ol, is CAS 23779-96-6.[2] |

| Molecular Formula | C₁₁H₈F₃NO | Based on chemical structure. |

| Molecular Weight | 227.18 g/mol | Calculated from the molecular formula.[4] |

| Appearance | White to off-white or light yellow solid (powder to crystal).[2][3] | Based on analogs like 8-(Trifluoromethyl)quinolin-4-ol. |

| Melting Point | ~174-176 °C | Based on the analog 8-(Trifluoromethyl)quinolin-4-ol.[2] |

| Boiling Point | ~312 °C (Predicted) | Based on the analog 8-(Trifluoromethyl)quinolin-4-ol.[2] |

| Density | ~1.43 g/cm³ (Predicted) | Based on the analog 8-(Trifluoromethyl)quinolin-4-ol.[2] |

| Storage Temperature | Room Temperature; 2-8°C for long-term storage.[2][4] | Recommended for quinoline derivatives to ensure stability. Store sealed and dry.[4][5] |

Section 2: Hazard Identification and Toxicological Assessment

The toxicological profile of this compound has not been exhaustively studied. Therefore, a conservative assessment based on its constituent moieties—the quinoline core and the trifluoromethyl group—is essential.

Core Quinoline Hazards: The quinoline ring system itself is associated with significant health hazards. Quinoline is classified as a Category 2 carcinogen ("May cause cancer") and is known to be harmful if swallowed or in contact with skin.[6][7] Many quinoline derivatives can cause unscheduled DNA synthesis, indicating genotoxic potential.[8]

Trifluoromethyl Group Considerations: The trifluoromethyl (CF₃) group is generally considered to be chemically stable and relatively inert due to the high strength of the carbon-fluorine bond.[1] Unlike some other organofluorine compounds, it is significantly less susceptible to direct nucleophilic displacement.[9][10] However, the primary toxicological concern arises from metabolic C-F bond cleavage. While less common than with other fluorinated groups, enzymatic processes can lead to the release of fluoride ions, which can be toxic and have a strong affinity for bone, potentially leading to issues like skeletal fluorosis with long-term exposure.[9][10]

Anticipated GHS Classification: Based on data from close analogs, the following GHS classification should be assumed until specific data becomes available.

Table 2: Anticipated GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Basis |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. | Data from 8-(Trifluoromethyl)quinolin-4-ol and other analogs.[3][11] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation. | Data from 8-(Trifluoromethyl)quinolin-4-ol and other analogs.[3][11] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. | Data from 8-(Trifluoromethyl)quinolin-4-ol and other analogs.[3][11] |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed. | Classification for the parent compound, quinoline.[7][12] |

| Carcinogenicity | Category 2 | H351: Suspected of causing cancer. | Classification for the parent compound, quinoline.[6][7] |

Section 3: Risk Mitigation and Safe Handling Protocols

A multi-layered approach to risk mitigation is mandatory, combining engineering controls, personal protective equipment (PPE), and stringent operational protocols.

Engineering Controls: The Primary Barrier

The most critical engineering control is the mandatory use of a certified chemical fume hood for all manipulations of this compound. This includes weighing, transferring, and preparing solutions. The rationale is to prevent inhalation of airborne particulates, which may cause respiratory irritation and represent the most direct route for systemic exposure.[3][5] An emergency eyewash station and safety shower must be immediately accessible.[5]

Personal Protective Equipment (PPE): The Last Line of Defense

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile, tested to EN 374) are required.[5][13] Gloves must be inspected for tears or pinholes before each use. Given that quinoline derivatives can be harmful on contact with skin, double-gloving is recommended for extended procedures.[7]

-

Eye/Face Protection: Tightly fitting safety goggles with side shields are mandatory.[5] When there is a risk of splashing, a full-face shield must be worn in addition to goggles.

-

Skin and Body Protection: A laboratory coat must be worn at all times. For procedures involving larger quantities, chemical-resistant clothing or an apron is advised.[5]

-

Respiratory Protection: All work should be performed in a fume hood. If, under exceptional circumstances (e.g., fume hood failure), dust may be generated, a NIOSH-approved respirator with appropriate particulate filters must be used.[5][14]

Experimental Workflow: Safe Handling of Solid Compound

This protocol outlines the essential steps for safely weighing and preparing a solution of this compound.

-

Preparation:

-

Don all required PPE (lab coat, safety goggles, nitrile gloves).

-

Verify that the chemical fume hood is operational and its certification is current.

-

Decontaminate the work surface within the fume hood.

-

Assemble all necessary equipment (spatula, weigh boat/paper, vial, solvent, etc.) within the fume hood to minimize movement in and out of the controlled area.

-

-

Weighing:

-

Place an analytical balance inside the fume hood if possible. If not, tare a sealed container, remove it from the hood, add the compound, seal it again, and then weigh it outside the hood. This "weighing by difference" method minimizes the chance of contaminating the balance.

-

Carefully transfer the desired amount of the solid compound from its storage container to the weigh boat using a clean spatula.

-

Perform this action slowly and deliberately to prevent the generation of airborne dust.

-

-

Solution Preparation:

-

Place the weigh boat containing the compound into the vessel in which the solution will be made.

-

Using a pipette, carefully add the desired solvent to wash the compound into the vessel.

-

Seal the vessel and mix as required.

-

-

Cleanup:

-

Consider all materials that have come into contact with the compound as hazardous waste. This includes weigh boats, pipette tips, and contaminated gloves.[5][13]

-

Dispose of this waste in a designated, sealed hazardous waste container.[11]

-

Wipe down the work surface in the fume hood with an appropriate solvent and decontaminating solution.

-

Remove PPE in the correct order (gloves first), washing hands thoroughly after.[13][14]

-

Workflow Visualization

Caption: A logical workflow for the safe handling of potent solid compounds.

Section 4: Emergency Procedures and First Aid

Rapid and correct response to an exposure or spill is critical.

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[11][15]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[3][11] Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3][15] Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[15] Rinse the mouth with water and provide plenty of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11]

-